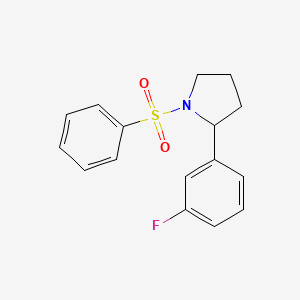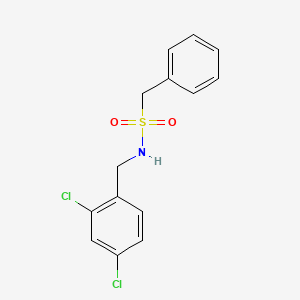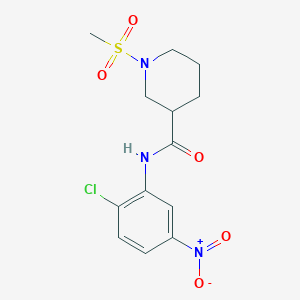![molecular formula C17H12Cl2N2O2 B4649612 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4649612.png)
2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide
Descripción general
Descripción
2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide, also known as DCB-OA, is a synthetic compound that has been the subject of numerous scientific studies due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide has been studied extensively in the field of cancer research due to its potential as an anti-cancer agent. Studies have shown that 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide induces apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
In addition to its anti-cancer properties, 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide can inhibit the production of inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide is not fully understood, but studies have suggested that it works by inducing oxidative stress and disrupting the mitochondrial membrane potential in cancer cells, leading to apoptosis. 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide induces apoptosis and inhibits cell proliferation. In animal models, 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide has been shown to inhibit tumor growth and metastasis, reduce inflammation, and improve immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide in lab experiments is its specificity for cancer cells and its ability to induce apoptosis in a variety of cancer cell lines. However, one of the limitations of using 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide is its potential toxicity to normal cells, which may limit its clinical applications.
Direcciones Futuras
There are several future directions for research on 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide. One area of interest is the development of 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide analogs with improved specificity and reduced toxicity. Another area of research is the investigation of the potential of 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide as a chemosensitizer, which could enhance the effectiveness of other anti-cancer drugs. Finally, the potential of 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide as an anti-inflammatory agent warrants further investigation, particularly in the context of chronic inflammatory diseases such as arthritis and inflammatory bowel disease.
Conclusion
In conclusion, 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide is a synthetic compound that has shown promise as an anti-cancer and anti-inflammatory agent. Its mechanism of action is not fully understood, but studies have suggested that it induces apoptosis in cancer cells and inhibits inflammation. 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Propiedades
IUPAC Name |
2-[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-13-6-5-10(7-14(13)19)8-21-9-12(16(22)17(20)23)11-3-1-2-4-15(11)21/h1-7,9H,8H2,(H2,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIFXBSTPAOCRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=C(C=C3)Cl)Cl)C(=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dichloro-N-{4-[(diethylamino)methyl]phenyl}benzamide](/img/structure/B4649529.png)
![3-methyl-5-{2-[3-(3-methylphenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4649534.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4649546.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4649551.png)

![5-({2-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4649567.png)
![N-[1-[(butylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4649577.png)

![N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4649592.png)

![1-[4-(acetylamino)phenyl]-N-(3-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4649601.png)
![methyl 5-methyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4649605.png)
![4-chloro-1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4649617.png)
![3-(1,3-benzodioxol-5-yl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4649638.png)